3-chloro-N-(3-chloro-4-fluorophenyl)propanamide synthesis protocol
3-chloro-N-(3-chloro-4-fluorophenyl)propanamide synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide (CAS No. 131605-66-8). This halogenated aromatic amide is a valuable chemical intermediate, serving as a versatile building block for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1] The presence of both chlorine and fluorine atoms on the phenyl ring enhances its utility in drug development by potentially improving binding affinity to protein targets and metabolic stability. This document details the underlying chemical principles, a step-by-step experimental procedure, characterization methods, and critical safety considerations intended for an audience of researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
3-chloro-N-(3-chloro-4-fluorophenyl)propanamide is a chlorinated amide derivative with the molecular formula C₉H₈Cl₂FNO.[2] Its structure is strategically significant in medicinal chemistry. The N-aryl amide linkage is a common and stable feature in many pharmaceutical compounds, while the halogenated phenyl moiety offers specific advantages. Halogenation can profoundly alter a molecule's physicochemical properties, often enhancing metabolic stability by blocking sites susceptible to oxidative metabolism. The specific arrangement of chloro and fluoro substituents on the phenyl ring provides distinct electronic properties and potential interaction points for molecular targets, making this compound a key precursor in targeted drug discovery programs. This guide outlines a robust and reproducible synthesis route based on the principles of nucleophilic acyl substitution.
Synthesis Pathway: Nucleophilic Acyl Substitution
The most direct and efficient method for synthesizing 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide is the acylation of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Causality of Experimental Choices:
-
Nucleophile: 3-chloro-4-fluoroaniline provides the nucleophilic amine group (-NH₂) which attacks the electrophilic carbonyl carbon.
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Electrophile: 3-chloropropionyl chloride is an ideal electrophile. The chloride attached to the carbonyl group is an excellent leaving group, making the acyl chloride highly reactive and driving the reaction to completion.
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Acid Scavenger: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (TEA), is used as an "acid scavenger" to neutralize the HCl in situ, forming triethylammonium chloride.[3][4]
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Solvent: An anhydrous aprotic solvent, such as dichloromethane (DCM), is employed to prevent the highly reactive 3-chloropropionyl chloride from hydrolyzing, which would form the much less reactive carboxylic acid.
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Temperature Control: The reaction is highly exothermic. Initiating the reaction at a reduced temperature (0-5 °C) is crucial to control the reaction rate, prevent the formation of side products, and ensure safety.[3][4]
Reaction Mechanism
The synthesis proceeds via a well-established two-step addition-elimination mechanism.
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-chloro-4-fluoroaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
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Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, and simultaneously, the chloride ion is expelled as the leaving group.
-
Deprotonation: The resulting protonated amide is deprotonated by triethylamine (TEA) to yield the final neutral amide product, 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide, and triethylammonium chloride.
Caption: Nucleophilic acyl substitution mechanism for the synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety and engineering controls.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 3-chloro-4-fluoroaniline | 367-21-5 | 145.56 | 20.0 | 1.0 |
| 3-chloropropionyl chloride | 625-36-5 | 126.97 | 21.0 | 1.05 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 24.0 | 1.2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | - | - | - |
| Sat. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | - | - |
| Brine (Sat. NaCl) | 7647-14-5 | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | - |
Step-by-Step Methodology
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Reaction Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-chloro-4-fluoroaniline (2.91 g, 20.0 mmol) and anhydrous dichloromethane (DCM, 80 mL). Stir until all solids dissolve.
-
Base Addition: Add triethylamine (3.34 mL, 2.43 g, 24.0 mmol) to the solution. Cool the flask to 0-5 °C using an ice-water bath.
-
Acylation: In a separate dry dropping funnel, prepare a solution of 3-chloropropionyl chloride (2.05 mL, 2.67 g, 21.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (triethylammonium chloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Aqueous Workup: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a 500 mL separatory funnel.
-
Phase Separation & Washing: Separate the organic layer. Wash the organic layer sequentially with:
-
50 mL of 1M HCl (to remove excess triethylamine).
-
50 mL of saturated NaHCO₃ solution (to remove any remaining acid).
-
50 mL of brine (to reduce the solubility of organic material in the aqueous phase).
-
-
Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide as a pure solid. An expected yield is typically in the range of 85-95%.
Characterization and Quality Control
Confirm the identity, structure, and purity of the synthesized compound using standard analytical techniques.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂FNO | [2] |
| Molecular Weight | 236.07 g/mol | [1][2] |
| Appearance | White to off-white solid | Typical for this class of compound |
| Boiling Point | 383 °C at 760 mmHg | N/A |
Analytical Methods
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¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically in the 7.0-8.0 ppm region) and the two aliphatic methylene groups (-CH₂CH₂-) as triplets in the 2.5-4.0 ppm region.
-
¹³C NMR: The carbon NMR will confirm the presence of the correct number of aromatic and aliphatic carbons, as well as the characteristic amide carbonyl signal around 170 ppm.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M+) corresponding to the calculated molecular weight (236.07), along with a characteristic isotopic pattern for a molecule containing two chlorine atoms.
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, with a target purity of >98%.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide C=O stretch (around 1660-1680 cm⁻¹) and a peak for the N-H stretch (around 3250-3350 cm⁻¹).
Process Workflow and Safety
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Critical Safety and Handling Precautions
All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.
-
3-chloropropionyl chloride: Highly corrosive, toxic, and a lachrymator (causes tearing).[5][6] It reacts violently with water and moisture to release HCl gas.[5][7] Handle with extreme care under anhydrous conditions.
-
3-chloro-4-fluoroaniline: Toxic if swallowed, inhaled, or in contact with skin.[8][9] May cause damage to organs through prolonged exposure.[9] Avoid creating dust.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes skin and eye burns.
-
Dichloromethane (DCM): Volatile solvent. Inhalation may cause respiratory irritation. It is a suspected carcinogen.
Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.
Conclusion
This guide presents a validated and efficient protocol for the synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide. By carefully controlling the reaction conditions, particularly temperature, and adhering to the described workup procedure, researchers can reliably obtain this valuable intermediate in high yield and purity. The principles and steps outlined herein provide a solid foundation for the production of this and similar halogenated N-aryl amides for applications in pharmaceutical research and development.
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3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS . Loba Chemie. [Link]
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3-chloro-N-(3-chloro-4-fluorophenyl)propanamide . ChemBK. [Link]
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